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molecular formula C10H7NO5S B8314806 7-Formyl-8-hydroxyquinoline-5-sulfonic acid

7-Formyl-8-hydroxyquinoline-5-sulfonic acid

Cat. No. B8314806
M. Wt: 253.23 g/mol
InChI Key: HQIJSWCOJLLBDI-UHFFFAOYSA-N
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Patent
US05681832

Procedure details

8-Hydroxyquinoline-5-sulfonic acid monohydriate (0.015 mol, 3.65 g), hexamethylenetetramine (0.225 mol, 21.0 g) and acetic acid (750 mL) were stirred and heated at 97°-100° C. for 6 hrs. After cooling, acetic acid was removed under reduced pressure, and the residue was treated with acetone (1 L) to give a precipitate which was filtered off and washed with additional acetone. Water (30 mL) and concentrated hydrochloric acid (15 mL) were then added to the solid. The resulting solution was refluxed for 2 hours. Then, the mixture was concentrated under reduced pressure and left for crystallization. The solid was filtered off, washed with water and dried to give pure 7-formyl-8-hydroxyquinoline-5-sulfonic acid in 45% yield.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.[C:26](O)(=[O:28])C>>[CH:26]([C:3]1[CH:4]=[C:5]([S:12]([OH:15])(=[O:14])=[O:13])[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:11]=2[C:2]=1[OH:1])=[O:28]

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
OC1=CC=C(C=2C=CC=NC12)S(=O)(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 97°-100° C. for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
acetic acid was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with acetone (1 L)
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with additional acetone
ADDITION
Type
ADDITION
Details
Water (30 mL) and concentrated hydrochloric acid (15 mL) were then added to the solid
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the mixture was concentrated under reduced pressure
WAIT
Type
WAIT
Details
left for crystallization
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=2C=CC=NC2C1O)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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